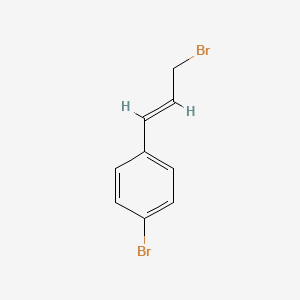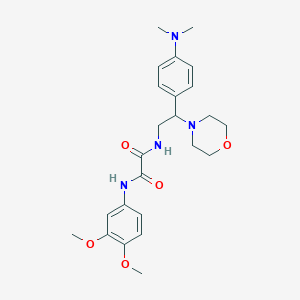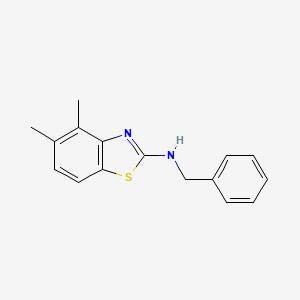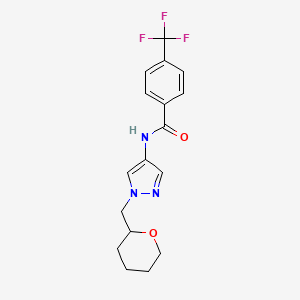
(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene” is a chemical compound with the molecular formula C9H9Br . It is also known as “(E)-(3-Bromoprop-1-en-1-yl)benzene” and has a CAS number of 26146-77-0 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with a bromopropenyl group attached to it . The compound has a molecular weight of 197.07 .Physical And Chemical Properties Analysis
“this compound” has a melting point of 26-28 °C and a boiling point of 100-105 °C under a pressure of 20 Torr . Its density is predicted to be 1.372±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
(E)-1-Bromo-4-(3-bromoprop-1-en-1-yl)benzene derivatives have demonstrated potent antimicrobial activity. In a study, new (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, carrying groups like bromo on the benzene ring, showed significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Their activity, in most cases, surpassed that of reference drugs (Liaras et al., 2011).
Material Science and Photophysical Applications
In material science, derivatives of this compound have been utilized in various applications. For instance, the synthesis of compounds such as 1,3-dibromo-5-(ferrocenylethynyl)benzene and related compounds demonstrated their potential in electrochemical studies. These compounds showed chemically reversible oxidations, indicating potential applications in advanced material science (Fink et al., 1997). Additionally, the synthesis and fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene have been explored, revealing interesting photoluminescence properties in both solution and solid states, hinting at potential applications in optoelectronic devices (Zuo-qi, 2015).
Photodynamic Therapy
In the field of photodynamic therapy, particularly for cancer treatment, derivatives of this compound have shown promise. New zinc phthalocyanine compounds substituted with new benzenesulfonamide derivative groups containing Schiff base have been synthesized. Their photophysical and photochemical properties, such as high singlet oxygen quantum yield, make them suitable for Type II photosensitizers in photodynamic therapy (Pişkin et al., 2020).
Crystallography and Chemical Analysis
Crystal structures of derivatives like 1-bromo-3,5-bis(4,4-dimethyl-1,3-oxazolin-2-yl)benzene have been studied to understand their supramolecular features, including hydrogen bonding and π–π interactions. These studies contribute to the broader understanding of molecular interactions and crystallography (Stein et al., 2015).
Synthesis of Biaryls
The compound has been used in Diels–Alder Reactions for the synthesis of ortho-CF2Br-Substituted Biaryls. This application demonstrates its utility in organic synthesis, particularly in creating biaryl structures with specific functional groups (Muzalevskiy et al., 2009).
Safety and Hazards
The compound is classified as dangerous with a signal word of "Danger" . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use . The compound is also classified under hazard class 8 with precautionary statements P280, P305+P351+P338, and P310 .
Eigenschaften
IUPAC Name |
1-bromo-4-[(E)-3-bromoprop-1-enyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZFZNNDFOOJMQ-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-bromo-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B2679573.png)
![N-(2-Methylbenzo[d]oxazol-5-yl)acrylamide](/img/structure/B2679577.png)

![Acetic acid, cyano[[(1,1-dimethylethoxy)carbonyl]amino]-(9CI)](/img/structure/B2679579.png)
![2-Chloro-N-[(8-methyl-5-oxaspiro[3.5]nonan-8-yl)methyl]acetamide](/img/structure/B2679583.png)
![7-Fluoro-5-oxa-2-azaspiro[3.4]octane](/img/structure/B2679585.png)

![2-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-6-fluoro-1,3-benzoxazole](/img/structure/B2679587.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide](/img/structure/B2679588.png)
![N-(3,5-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2679589.png)


![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2679593.png)
